5-(1H-pyrazol-5-yl)pyridin-2-amine
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Overview
Description
5-(1H-pyrazol-5-yl)pyridin-2-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-pyrazol-5-yl)pyridin-2-amine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, which is then coupled with a pyridine derivative under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using hydrazine derivatives and pyridine precursors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 5-(1H-pyrazol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(1H-pyrazol-5-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
5-amino-1H-pyrazole: Similar in structure but lacks the pyridine ring.
2-amino-5-(1H-pyrazol-3-yl)pyridine: Similar but with different substitution patterns on the pyrazole ring.
1H-pyrazolo[3,4-b]pyridine: A fused bicyclic compound with different biological activities.
Uniqueness: 5-(1H-pyrazol-5-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual heterocyclic structure allows for versatile functionalization, making it a valuable scaffold in drug discovery and development .
Properties
CAS No. |
827588-81-8 |
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Molecular Formula |
C8H8N4 |
Molecular Weight |
160.18 g/mol |
IUPAC Name |
5-(1H-pyrazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C8H8N4/c9-8-2-1-6(5-10-8)7-3-4-11-12-7/h1-5H,(H2,9,10)(H,11,12) |
InChI Key |
FWJHVMKDVZPNIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NN2)N |
Origin of Product |
United States |
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